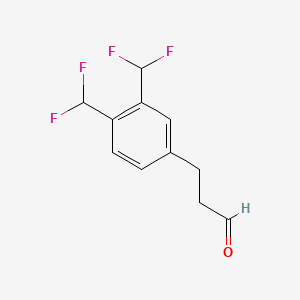![molecular formula C19H37N3O3 B14788605 tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, an amino acid derivative, and a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using tert-butyl carbamate, followed by coupling reactions to introduce the cyclohexyl and isopropyl groups. The reaction conditions often include the use of catalysts, such as palladium, and reagents like di-tert-butyl dicarbonate and sodium azide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carbamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, hydrogenation catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields the free amine, while oxidation can produce various oxidized derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between amino acid derivatives and biological macromolecules. Its structural features make it a useful tool for probing protein-ligand interactions and enzyme mechanisms .
Medicine
Its ability to interact with biological targets can be harnessed for therapeutic purposes .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
作用機序
The mechanism of action of tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
類似化合物との比較
Similar Compounds
Similar compounds include other carbamate derivatives and amino acid-based molecules. Examples include tert-butyl carbamate, N-Boc-protected amino acids, and cyclohexyl carbamates .
Uniqueness
What sets tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(isopropyl)carbamate apart is its combination of structural features, including the tert-butyl group, the cyclohexyl ring, and the amino acid derivative. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C19H37N3O3 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-10-8-9-11-15(14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23) |
InChIキー |
HPAOBEHLYZCSDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14788526.png)
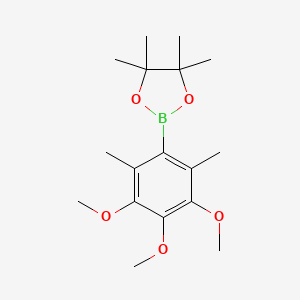
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14788538.png)

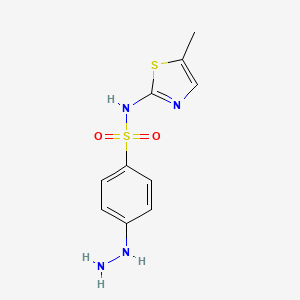
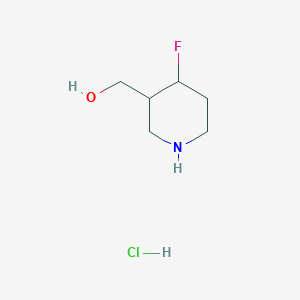
![Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
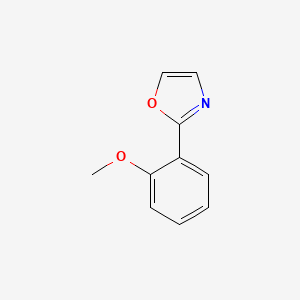
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
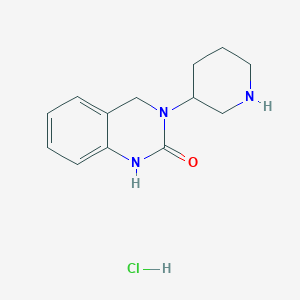
![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
